(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Description
Properties
Molecular Formula |
C26H30O7 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O7/c1-14(2)6-5-7-15(3)8-9-17-18(27)12-22-24(25(17)30)19(28)13-21(33-22)16-10-20(29)26(31)23(11-16)32-4/h6,8,10-12,21,27,29-31H,5,7,9,13H2,1-4H3/b15-8+/t21-/m0/s1 |
InChI Key |
UKCODVXNYJFPIN-OMKLEDIQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C(=C3)OC)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C(=C3)OC)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- Chromen-4-one core with C-2 aryl and C-6 prenyl substituents.
- (2E)-3,7-Dimethylocta-2,6-dienyl side chain .
A convergent synthesis strategy would involve coupling these fragments late in the sequence to minimize steric hindrance and oxidation risks.
Chromen-4-one Core Synthesis
The chromen-4-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of chalcone precursors . For example:
- Chalcone formation : Condensation of 3,4-dihydroxy-5-methoxyacetophenone with a suitable benzaldehyde derivative.
- Algar-Flynn-Oyamada (AFO) reaction : Oxidative cyclization of chalcones using hydrogen peroxide in basic conditions to yield flavanonols.
Key modifications for this compound would include:
- Protection of phenolic -OH groups with acetyl or benzyl groups before cyclization.
- Stereochemical control via chiral catalysts or resolution of racemic mixtures.
Prenylation Strategies
The (2E)-3,7-dimethylocta-2,6-dienyl group is a geranyl-derived moiety. Prenylation methods include:
- Electrophilic prenylation : Using geranyl bromide or chloride in the presence of Lewis acids (e.g., BF₃·Et₂O) to achieve C-6 substitution.
- Transition-metal-catalyzed coupling : Palladium-mediated reactions to attach prenyl fragments to preformed chromenone intermediates.
Regioselectivity is ensured by blocking reactive sites (e.g., C-5 and C-7 hydroxyls) with protective groups.
Protection Group Strategy
Given the compound’s four hydroxyl groups, a sequential protection approach is critical:
| Position | Protective Group | Rationale |
|---|---|---|
| C-3, C-4 | Acetyl | Stabilize catechol moiety during prenylation |
| C-5 | Methoxy | Native group; no protection needed |
| C-7 | Benzyl | Prevent oxidation during cyclization |
Deprotection would involve:
- Acetyl removal : Basic hydrolysis (e.g., NaOH/MeOH).
- Benzyl removal : Hydrogenolysis (H₂/Pd-C).
Stereochemical Considerations
The (2S)-configuration at C-2 can be achieved via:
- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams during chalcone formation.
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates.
- Asymmetric catalysis : Organocatalytic methods (e.g., proline derivatives) to induce stereoselectivity during cyclization.
Analytical Characterization
Critical quality control steps include:
- HPLC purity analysis : Confirming >99% purity as per pharmaceutical standards.
- Chiral chromatography : Verifying enantiomeric excess of the (2S)-isomer.
- Mass spectrometry : Matching molecular ion peak to theoretical mass (454.5 g/mol).
- NMR spectroscopy : Assigning peaks for aromatic protons (δ 6.5–7.5 ppm), olefinic protons (δ 5.1–5.4 ppm), and methoxy groups (δ 3.8 ppm).
Process Optimization and Scalability
Key parameters for industrial-scale production:
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products such as ethers and esters. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Anticancer Activity
Nymphaeol C exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. Key findings include:
- Inhibition of Cancer Cell Proliferation : Studies indicate that Nymphaeol C can significantly reduce the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, it has been shown to inhibit the proliferation of DU145 and PC-3 prostate cancer cells at concentrations ranging from 5 to 20 μM .
- Anti-Angiogenic Effects : Nymphaeol C also displays anti-angiogenic activity, which is crucial for preventing tumor growth and metastasis. It inhibits the formation of new blood vessels that tumors require for growth .
Table 1: Anticancer Activity of Nymphaeol C
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| DU145 | 5–20 | Inhibition of proliferation |
| PC-3 | 5–20 | Induction of apoptosis |
Neuroprotective Effects
Emerging studies suggest that Nymphaeol C may have neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Mechanism of Action : The compound's antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal cells .
Antioxidant Properties
Nymphaeol C demonstrates strong antioxidant activity, which is vital for combating oxidative stress-related diseases.
- Free Radical Scavenging : Research indicates that the compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is essential for preventing cellular damage associated with chronic diseases like cancer and cardiovascular disorders .
Table 2: Antioxidant Activity of Nymphaeol C
Potential in Cardiovascular Health
Nymphaeol C may also play a role in cardiovascular health due to its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can also interact with enzymes and receptors, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs, emphasizing substituent variations and their implications:
Key Findings from Comparative Analysis
Impact of Prenylation: The target compound’s prenyl group at C-6 distinguishes it from non-prenylated analogs like naringenin or hesperetin. Prenylation is associated with increased antimicrobial and cytotoxic activities in flavonoids due to enhanced membrane interaction .
Methylation vs. Hydroxylation: Compared to the methylated analog in (3-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), the target compound retains hydroxyl groups at C-3,4,5 on the phenyl ring, which may preserve antioxidant capacity.
Glycosylation vs. Prenylation: Isorhamnetin-3-O-glycoside features a sugar moiety, enhancing water solubility but limiting cell permeability.
Stereochemical Considerations: The 2S configuration in the target compound may confer selectivity in binding to chiral biological targets (e.g., enzymes or receptors), a feature absent in non-chiral analogs like naringenin.
Research Implications and Gaps
- Synthetic Modifications : highlights methylation protocols using methyl iodide and K₂CO₃, suggesting routes to modify hydroxyl groups in analogs for structure-activity relationship (SAR) studies .
- Spectroscopic Characterization: NMR and UV data (as in ) are critical for elucidating substituent patterns in complex flavonoids .
- Industrial Applications: As noted in , flavanones are used in pharmaceuticals (e.g., anti-inflammatories) and agrochemicals. The target compound’s prenyl group may position it for specialized applications in drug development .
Biological Activity
The compound (2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, also known as Nymphaeol A or Propolin C, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Properties
Nymphaeol A belongs to the chromen-4-one class, characterized by a chromone backbone with specific hydroxyl and methoxy substitutions. Its molecular structure is pivotal in determining its biological activity.
Anticancer Activity
Nymphaeol A has demonstrated significant anticancer properties across various cancer cell lines. Research indicates that it inhibits proliferation and induces apoptosis in lung cancer (A549) and breast cancer (MCF-7) cells.
Table 1: Anticancer Activity of Nymphaeol A
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| A549 | 5–20 | Inhibition of proliferation and migration |
| MCF-7 | 5–20 | Induction of apoptosis |
In a study by , Nymphaeol A exhibited anti-angiogenic activity and inhibited the migration of cancer cells. It was found to significantly reduce cell viability in a dose-dependent manner.
The anticancer mechanisms of Nymphaeol A involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression. It targets key signaling pathways associated with cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects
Beyond its anticancer properties, Nymphaeol A has also shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.
Table 2: Anti-inflammatory Activity
| Model | Concentration (μM) | Effect |
|---|---|---|
| LPS-stimulated macrophages | 10–50 | Reduction in IL-6 and TNF-alpha production |
Research indicates that Nymphaeol A can suppress the NF-kB signaling pathway, leading to decreased inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The biological activity of Nymphaeol A can be attributed to its specific structural features. The presence of hydroxyl groups at positions 5 and 7 is crucial for its anticancer activity. Modifications to these positions may lead to altered biological effects.
Table 3: Structure-Activity Relationship Insights
| Modification | Biological Activity Impact |
|---|---|
| Hydroxyl at C5 | Essential for cytotoxicity |
| Methoxy at C3 | Enhances lipophilicity |
| Substituents at C6 | Alters selectivity towards cancer types |
Case Studies
Several studies have explored the efficacy of Nymphaeol A in preclinical models:
- Study on Lung Cancer : In a study involving A549 cells, treatment with Nymphaeol A resulted in a significant decrease in cell viability (IC50 = 12 μM) and induced apoptosis through mitochondrial pathways .
- Breast Cancer Model : Another investigation demonstrated that Nymphaeol A inhibited migration in MCF-7 cells by downregulating matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Q & A
Q. What advanced spectroscopic techniques are recommended for confirming the stereochemistry and substitution pattern of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR with 2D-COSY experiments to resolve overlapping signals caused by its dihydrochromenone core and prenyl side chain. Pay attention to coupling constants (e.g., ) to confirm stereochemistry at the (2S)-chiral center .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate the molecular formula (C₂₉H₃₂O₁₀) and detect fragmentation patterns indicative of its methoxy and dihydroxy groups .
- X-ray Diffraction (XRD): Single-crystal XRD is critical for absolute configuration determination, particularly for resolving ambiguities in hydrogen bonding and dihedral angles of the chromenone ring .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Based on GHS classification (H302, H315, H319), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management services .
- Storage: Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic hydroxyl groups .
Q. How can researchers ensure compound purity during synthesis or isolation?
Methodological Answer:
- Analytical Chromatography: Use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate isomers and detect impurities. Compare retention times with authentic standards .
- Quantitative NMR (qNMR): Employ deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity and identify residual solvents .
Advanced Research Questions
Q. How can synthetic yield be optimized for the dihydrochromenone core, given its sensitivity to oxidative dimerization?
Methodological Answer:
- Reaction Conditions: Use low-temperature (-78°C) lithiation strategies to stabilize intermediates. Protect phenolic -OH groups with acetyl or benzyl ethers during synthesis to prevent unwanted cross-coupling .
- Catalysis: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective prenylation at the C-6 position, monitored via TLC (silica gel, EtOAc/hexane) .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer:
- Assay Validation: Replicate experiments across multiple cell lines (e.g., RAW 264.7 for inflammation, S. aureus ATCC 29213 for antimicrobial activity) under standardized conditions (pH, temperature, serum-free media) .
- Metabolite Profiling: Use LC-MS/MS to rule out degradation products or epimerization during bioassays. Compare results with structurally analogous flavonoids (e.g., quercetin derivatives) to contextualize mechanisms .
Q. What in vitro models are most suitable for evaluating its pharmacokinetic potential?
Methodological Answer:
- Permeability: Perform Caco-2 cell monolayer assays to assess intestinal absorption. Use Hank’s Balanced Salt Solution (HBSS) at pH 6.5/7.4 to simulate gastrointestinal conditions .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Monitor CYP450 inhibition using isoform-specific probes (e.g., CYP3A4 with midazolam) .
Q. How can hydrogen-bonding interactions in the crystal structure inform solubility and formulation strategies?
Methodological Answer:
- XRD Analysis: Resolve O-H···O and π-π stacking interactions using single-crystal XRD at 100 K. Correlate lattice energy with solubility profiles in polar solvents (e.g., DMSO, ethanol) .
- Co-Crystallization: Screen co-formers (e.g., cyclodextrins) to enhance aqueous solubility while preserving bioactivity. Characterize co-crystals via PXRD and DSC .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H NMR (600 MHz, DMSO-d₆) | δ 6.85 (s, H-3), δ 5.52 (d, J=9.8 Hz, H-2) | |
| HRMS (ESI+) | m/z 541.1965 [M+H]⁺ (calc. 541.1968) | |
| XRD | Space group P2₁, R-factor < 5% |
Table 2: Bioactivity Assay Conditions and Outcomes (Example)
| Assay Type | Model System | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus ATCC 29213 | MIC = 8 µg/mL | |
| Anti-inflammatory | RAW 264.7 cells | IC₅₀ = 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
